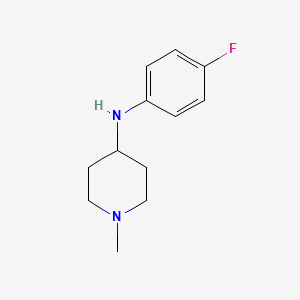
1-(dimethylamino)-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-fluoropropan-2-ol (DMFP) is an organic compound with a broad range of applications in the pharmaceutical and chemical industries. It is a colorless liquid with a boiling point of 145.7°C and a melting point of -75.3°C. DMFP is soluble in water and has a molecular weight of 135.12 g/mol. It is a common component of many pharmaceutical and chemical products, including anesthetics, antiseptics, disinfectants, and solvents.
Aplicaciones Científicas De Investigación
1-(dimethylamino)-3-fluoropropan-2-ol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for various reactions, and as a reactant in the manufacture of drugs and other chemicals. It is also used in the synthesis of a variety of fluorinated compounds and in the production of polymers. In addition, 1-(dimethylamino)-3-fluoropropan-2-ol is used in the synthesis of pharmaceuticals and in the development of new drugs.
Mecanismo De Acción
1-(dimethylamino)-3-fluoropropan-2-ol is an organic compound with a broad range of applications in the pharmaceutical and chemical industries. Its mechanism of action is not well understood, but it is thought to act as a proton donor, donating a proton to the target molecule. This proton donation is believed to be the mechanism by which 1-(dimethylamino)-3-fluoropropan-2-ol exerts its effects.
Biochemical and Physiological Effects
1-(dimethylamino)-3-fluoropropan-2-ol has a wide range of biochemical and physiological effects. It is known to act as an anesthetic, antiseptic, and disinfectant, and is used in the treatment of various illnesses, including pain, inflammation, and infection. It is also used in the treatment of certain cancers, including prostate and breast cancer. In addition, 1-(dimethylamino)-3-fluoropropan-2-ol has been used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(dimethylamino)-3-fluoropropan-2-ol in laboratory experiments include its low cost, high solubility in water, and its ability to act as a proton donor. Its low cost makes it an attractive choice for many laboratory experiments. Its high solubility in water allows it to be used in a wide variety of reactions and experiments. Its ability to act as a proton donor makes it useful in the synthesis of various compounds and in the production of polymers.
The limitations of using 1-(dimethylamino)-3-fluoropropan-2-ol in laboratory experiments include its low boiling point and its tendency to react with other compounds. Its low boiling point means that it can easily evaporate during the course of a reaction, which can lead to loss of product. Its tendency to react with other compounds can lead to unwanted side reactions, which can reduce the yield of the desired product.
Direcciones Futuras
For the use of 1-(dimethylamino)-3-fluoropropan-2-ol include its use in the synthesis of new drugs and in the development of new polymers. It could also be used in the development of new anesthetics, antiseptics, and disinfectants. In addition, it could be used in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, it could be used in the development of new methods for the synthesis of fluorinated compounds.
Métodos De Síntesis
1-(dimethylamino)-3-fluoropropan-2-ol can be synthesized by several methods. The most common method is the reaction of 2-bromopropan-1-ol with dimethylamine in the presence of a base, such as sodium hydroxide. The reaction is exothermic and produces a colorless liquid. The reaction can be carried out in a single-pot process or in a two-pot process. In the single-pot process, the reactants are combined in a suitable reaction vessel, heated, and stirred until the reaction is complete. In the two-pot process, the reactants are first combined in one vessel and heated, then transferred to a second vessel and stirred until the reaction is complete.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylamino)-3-fluoropropan-2-ol involves the reaction of 3-fluoropropan-2-ol with dimethylamine in the presence of a suitable catalyst.", "Starting Materials": [ "3-fluoropropan-2-ol", "Dimethylamine", "Catalyst" ], "Reaction": [ "Step 1: Add 3-fluoropropan-2-ol and dimethylamine to a reaction flask in a 1:1 molar ratio.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 5: Purify the product using a suitable method such as distillation or chromatography." ] } | |
Número CAS |
1512-56-7 |
Nombre del producto |
1-(dimethylamino)-3-fluoropropan-2-ol |
Fórmula molecular |
C5H12FNO |
Peso molecular |
121.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



